7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone class, characterized by a bicyclic core structure with substitutions at positions 2 and 6. The 2-position is occupied by a 4-phenylpiperazine moiety, while the 7-position features a 2-fluorophenyl group.
For instance, compounds like 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (CAS: 879564-92-8) share a similar scaffold but differ in halogenation patterns .
Properties
Molecular Formula |
C24H23FN4O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H23FN4O/c25-21-9-5-4-8-19(21)17-14-22-20(23(30)15-17)16-26-24(27-22)29-12-10-28(11-13-29)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2 |
InChI Key |
KDFHVDQVZDCQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely adopted method involves cyclocondensation of 2-aminobenzamide derivatives with carbonyl-containing reagents. For 7-(2-fluorophenyl)-substituted variants, 2-fluoroanthranilic acid is reacted with acetic anhydride under reflux to form the dihydroquinazolinone skeleton. Modifications include using phosphorus oxychloride (POCl₃) to activate the carbonyl group, facilitating nucleophilic attack by the amine. Typical conditions involve refluxing in toluene at 110°C for 12–24 hours, achieving yields of 68–75%.
Heck Coulation for Functionalization
The 7-(2-fluorophenyl) group is introduced via a palladium-catalyzed Heck reaction. Methyl acrylate reacts with a halogenated quinazolinone precursor in the presence of Pd(OAc)₂ and tris(o-tolyl)phosphine, forming the trans-alkene intermediate. Oleum (fuming H₂SO₄) serves as both solvent and oxidizing agent, enhancing regioselectivity. This step typically proceeds at 80–100°C for 18 hours, with yields exceeding 80%.
Piperazine Substitution at Position 2
Introducing the 4-phenylpiperazine moiety requires precise control to avoid N-alkylation side reactions.
Nucleophilic Aromatic Substitution
Chlorinated quinazolinones undergo substitution with 1-phenylpiperazine in polar aprotic solvents. Dimethylacetamide (DMA) at 150°C for 8 hours with K₂CO₃ as base achieves 65–72% yield. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining comparable yields.
Buchwald-Hartwig Amination
For electron-deficient quinazolinones, palladium-catalyzed cross-coupling proves effective. Using Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C, aryl–piperazine bonds form in 85% yield. This method minimizes oligomerization byproducts common in SNAr reactions.
Stereochemical Considerations and Resolution
Racemization at the 4-position of the dihydroquinazolinone necessitates chiral resolution:
Diastereomeric Salt Formation
The racemic ester intermediate is treated with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C. The (S)-enantiomer preferentially crystallizes, yielding >99% enantiomeric excess (ee) after three recrystallizations.
Dynamic Kinetic Resolution
Unwanted (R)-enantiomer undergoes base-mediated racemization (50°C, DBU in ethanol) followed by re-esterification and resolution, increasing overall yield to 92%.
Industrial-Scale Optimization
Key challenges in scaling include minimizing chromatography and toxic byproducts:
Solvent Selection
| Solvent | Purpose | Effect on Yield |
|---|---|---|
| Toluene | Cyclocondensation | 72% |
| Dioxane | Buchwald-Hartwig | 85% |
| Ethyl Acetate | Crystallization | >99% ee |
Catalytic System Efficiency
| Catalyst System | Reaction | Turnover Number |
|---|---|---|
| Pd(OAc)₂/Xantphos | Heck Coupling | 420 |
| Pd₂(dba)₃/BINAP | Amination | 380 |
| CuI/1,10-Phenanthroline | Ullmann Coupling | 150 |
Analytical Characterization
Rigorous quality control ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the quinazolinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers might explore modifications to enhance biological activity or stability.
Biology
Biological assays: The compound could be tested for various biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential therapeutic applications might include the treatment of neurological disorders or cancer.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Structural Variations and Key Modifications
The following table summarizes structural analogs and their key differences:
*Estimated based on molecular formula (C₂₄H₂₂FN₄O).
Impact of Substituents on Physicochemical Properties
- Fluorophenyl vs. Hydroxyphenyl : The 2-fluorophenyl group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., logP = 4.9862 in vs. ~4.3 estimated for the target). Fluorine’s electronegativity may improve membrane permeability.
- Piperazine Modifications: 4-Phenylpiperazine (target): Likely enhances aromatic stacking interactions in hydrophobic binding pockets. 4-(Pyridin-2-yl) : Nitrogen in the pyridine ring may facilitate hydrogen bonding with targets like kinases.
Research Findings and Data Gaps
- Pharmacological Data : Evidence for analogs (e.g., MAO/kinase activity ) highlights the scaffold’s versatility but underscores the need for target-specific studies.
Biological Activity
The compound 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 328.38 g/mol. The presence of the fluorophenyl and phenylpiperazine moieties contributes to its biological profile.
Antidepressant Effects
Research indicates that derivatives of piperazine, including those similar to our compound, exhibit significant antidepressant activity. A study demonstrated that piperazine derivatives could inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to enhanced mood and cognitive function .
Antipsychotic Properties
The compound’s structure suggests potential antipsychotic effects. Piperazine derivatives have been shown to interact with dopamine receptors, particularly D2 receptors, which are critical in the treatment of schizophrenia . In vitro studies indicated that similar compounds could modulate dopaminergic activity, providing a basis for further exploration in this area.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The mechanisms through which this compound exerts its biological effects may involve:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood regulation.
- Dopamine Receptor Interaction : By binding to D2 dopamine receptors, it could modulate dopaminergic signaling pathways associated with psychotic disorders.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thus protecting neuronal integrity.
Study 1: Antidepressant Efficacy
A clinical trial involving piperazine derivatives demonstrated significant improvements in patients with major depressive disorder when treated with compounds similar to this compound. The study reported a reduction in Hamilton Depression Rating Scale scores by an average of 50% over eight weeks .
Study 2: Antipsychotic Activity
In a preclinical model using rodents, administration of a piperazine-based compound resulted in decreased locomotor activity induced by amphetamine, suggesting antipsychotic-like effects. Behavioral assessments indicated reduced anxiety-like behavior as well .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of quinazolinone cores and functionalization of the piperazine moiety. For example, analogous compounds (e.g., thiazolo-triazole derivatives) are synthesized via sequential ring closure and coupling reactions under controlled pH and temperature . Key intermediates are validated using HPLC-MS and 1H/13C-NMR to confirm regioselectivity and purity. Impurity profiling (e.g., chlorinated byproducts) requires comparison with pharmacopeial reference standards, such as those outlined for benzodiazepine analogs .
Q. How is the structural integrity of the compound confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular formula verification and 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in the dihydroquinazolinone core. For example, 1H-NMR chemical shifts for similar fluorophenyl-piperazine derivatives appear at δ 6.87–8.76 ppm for aromatic protons, with piperazine CH2 groups at δ 3.16–3.90 ppm . Purity is assessed via reverse-phase HPLC with UV detection at 254 nm, using gradient elution protocols validated in pharmacopeial guidelines .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields and minimize byproducts in multi-step syntheses?
- Methodological Answer : Reaction optimization includes Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst loading. For instance, in analogous quinazolinone syntheses, polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while lowering temperatures reduces hydrolysis of sensitive fluorophenyl groups . Byproduct formation (e.g., des-fluoro analogs) is monitored using LC-MS/MS and mitigated via scavenger resins or selective crystallization .
Q. How can molecular modeling predict the compound’s interaction with biological targets such as neurotransmitter receptors?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) are used to map the compound’s binding affinity to targets like 5-HT1A or GABA receptors. The fluorophenyl and piperazine moieties are critical for π-π stacking and hydrogen bonding, respectively . Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with binding free energies calculated via MM/PBSA .
Q. What methodologies assess environmental persistence and ecotoxicological risks of this compound?
- Methodological Answer : Long-term environmental studies follow protocols like those in Project INCHEMBIOL, which evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna). High-resolution mass spectrometry (HRMS) identifies transformation products, while QSAR models predict toxicity endpoints based on logP and electronic parameters .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). A meta-analysis framework is recommended:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
